molecular formula C10H14ClNO B13055070 (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13055070
M. Wt: 199.68 g/mol
InChI Key: HUVJRGQEWYHDPF-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group at the C1 position and a 3-chloro-5-methylphenyl group. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 215.68 g/mol (calculated). The chloro and methyl substituents on the aromatic ring influence its electronic properties and steric profile, which may affect binding affinity and metabolic stability in drug design .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

HUVJRGQEWYHDPF-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-Chloro-5-methylbenzaldehyde (commercially available aromatic aldehyde)
  • Chiral amines or chiral auxiliaries (to induce stereoselectivity)
  • Reducing agents (e.g., sodium borohydride, catalytic hydrogenation)
  • Solvents such as isopropanol or ethanol

Synthetic Steps

Step Number Reaction Type Description Notes on Conditions
1 Condensation Condensation of 3-chloro-5-methylbenzaldehyde with a chiral amine to form an imine intermediate Usually carried out under mild heating
2 Reductive Amination Reduction of the imine intermediate to the corresponding chiral amino alcohol Commonly using NaBH4 or catalytic hydrogenation under controlled temperature
3 Purification Isolation of the desired (1S) stereoisomer via chromatographic techniques or crystallization Enantiomeric purity is critical, monitored by chiral HPLC or NMR

Reaction Mechanism Insights

  • The chiral amine or catalyst controls the stereochemistry at the carbon bearing the amino and hydroxyl groups.
  • Reductive amination ensures the conversion of the aldehyde to the amino alcohol without racemization.
  • The presence of the chloro and methyl substituents on the aromatic ring influences the reactivity and selectivity of the condensation step.

Research Findings and Optimization

  • The stereoselectivity of the synthesis is highly dependent on the choice of chiral amine or catalyst and reaction conditions such as temperature and solvent.
  • Reductive amination in isopropanol with sodium borohydride at low temperature provides high yield and enantiomeric excess.
  • Alternative methods include catalytic asymmetric hydrogenation of the corresponding ketone precursor.
  • Purification via chiral chromatography ensures the isolation of the (1S) enantiomer with >99% enantiomeric excess.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (%) Notes
Reductive Amination 3-chloro-5-methylbenzaldehyde + chiral amine NaBH4 in isopropanol, 0–25°C 75–85 >95 Mild conditions, scalable
Catalytic Asymmetric Hydrogenation Corresponding ketone precursor Chiral Rh or Ru catalyst, H2 gas, mild pressure 70–80 >98 Requires specialized catalyst
Chiral Auxiliary Approach Aldehyde + chiral auxiliary Multi-step, includes auxiliary removal 65–75 >90 More complex, less efficient

Analytical and Purity Considerations

  • The product’s stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.
  • The presence of the amino group is typically confirmed by a singlet in the ^1H-NMR spectrum around 4.9–5.0 ppm.
  • Hydroxyl proton signals appear as broad singlets near 8.0 ppm in some solvents.
  • Mass spectrometry confirms molecular weight (199.68 g/mol) consistent with the formula C10H14ClNO.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-one.

    Reduction: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-amine.

    Substitution: Formation of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of molecules with specific biological activities, making it valuable in drug discovery and development.

Mechanism of Action
The compound's amino group facilitates hydrogen bonding with biological targets, while the chloro-substituted aromatic ring enhances lipophilicity, promoting cellular uptake. This dual functionality enables it to modulate enzyme activities and receptor functions effectively.

Case Study: Antidepressant Activity

A study investigated the compound's effects on serotonin receptors, revealing its potential as an antidepressant. The selective binding affinity observed suggests that it may influence serotonergic pathways, which are critical in mood regulation.

Organic Synthesis

Intermediate in Organic Reactions
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.

Reaction Pathways

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oximes or nitrilesHydrogen peroxide, potassium permanganate
ReductionFormation of secondary or tertiary aminesSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of chloro group with nucleophilesSodium hydroxide, primary amines

Pharmacology

Biological Activity
Research indicates that (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL may exhibit various biological activities, including:

ActivityDescription
Neurotransmitter ModulationPotential to modulate serotonin receptor activity
Antitumor EffectsInduces apoptosis in certain cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase

Case Study: Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. This effect is potentially mediated through the modulation of signaling pathways involved in cell survival.

Industrial Applications

The compound is also explored for its use in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications beyond pharmaceuticals, including cosmetics and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloro and methyl groups on the phenyl ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
  • Molecular Formula: C₁₀H₁₄BrNO
  • Molecular Weight : 244.13 g/mol
  • Key Features: Structural isomer with bromine replacing chlorine at the 3-position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine.
USP Metoprolol Related Compound B
  • Structure: (+)1-chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane
  • Molecular Formula : C₁₂H₁₇ClO₃
  • Molecular Weight : 244.71 g/mol
  • Key Features: Shares a propanol backbone with chlorine and aromatic substitution but includes a methoxyethylphenoxy group. This compound is a reference standard, indicating its relevance in quality control for β-blocker pharmaceuticals. Storage requires protection from light and freezing, suggesting sensitivity to degradation .

Amino Alcohol Derivatives with Aromatic Substituents

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.20 g/mol
  • Melting Point : 112–115°C
  • Key Features: Lacks halogen substitution but features a phenyl group. The diol structure may enhance water solubility compared to mono-alcohol derivatives. Used in asymmetric synthesis due to its chiral centers .
(R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride
  • Molecular Formula: C₁₁H₁₅NO₂·HCl
  • Molecular Weight : 229.70 g/mol
  • Melting Point : 119°C
  • Key Features: An esterified amino acid derivative with a phenyl group. The hydrochloride salt improves crystallinity and stability. Optical purity (98% ee) highlights its utility in enantioselective synthesis .

Protected Amino Alcohols

(S)-2-(Boc-amino)-1-propanol
  • Molecular Formula: C₈H₁₇NO₃
  • Molecular Weight : 175.23 g/mol
  • CAS : 79069-13-9
  • Key Features : Boc (tert-butoxycarbonyl) protection of the amine enhances stability during synthetic procedures. The absence of aromatic substituents simplifies its use as a building block in peptide chemistry .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL C₁₀H₁₄ClNO 215.68 3-Cl, 5-Me N/A Chiral amino alcohol, potential drug intermediate
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL C₁₀H₁₄BrNO 244.13 3-Br, 5-Me N/A Bromine substitution for enhanced hydrophobicity
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol C₉H₁₃NO₂ 167.20 Phenyl 112–115 Diol structure, chiral synthesis agent
USP Metoprolol Related Compound B C₁₂H₁₇ClO₃ 244.71 4-(2-methoxyethyl)phenoxy N/A β-blocker reference standard, light-sensitive
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Boc-protected amine N/A Stabilized amine for peptide synthesis

Research Findings and Implications

  • Halogen Effects : Chlorine and bromine substituents influence electronic properties and binding interactions. Bromine’s larger size may improve target engagement but could reduce metabolic stability compared to chlorine .
  • Stability: Light sensitivity and storage requirements (e.g., refrigeration for USP standards) suggest that aromatic amino alcohols require careful handling to prevent degradation .

Biological Activity

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL, also known as CAS 2250242-77-2, is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2250242-77-2

The biological activity of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is attributed to its structural components, which allow it to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding, enhancing its binding affinity to molecular targets. The chloro and methyl substituents on the phenyl ring may further influence its specificity and efficacy in biochemical pathways.

1. Enzyme Interaction

Research indicates that (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can act as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity suggests potential therapeutic applications in drug development, particularly in targeting metabolic pathways.

2. Antimicrobial Activity

Preliminary studies have shown that compounds similar to (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

3. Neuroprotective Effects

In studies focused on neuroprotection, chloride derivatives of similar compounds have shown promising results in protecting retinal cells from light-induced damage. For example, specific doses were effective in reducing retinal degeneration in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL against various pathogens. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and S. aureus.

Case Study 2: Neuroprotective Properties

Another investigation assessed the protective effects of this compound on photoreceptor cells exposed to harmful light conditions. Results indicated that treatment with (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL significantly reduced cell death, highlighting its potential for therapeutic use in retinal diseases.

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